molecular formula C27H22S2 B14393375 9,9-Bis(benzylsulfanyl)-9H-fluorene CAS No. 88362-97-4

9,9-Bis(benzylsulfanyl)-9H-fluorene

Cat. No.: B14393375
CAS No.: 88362-97-4
M. Wt: 410.6 g/mol
InChI Key: AFDHOFXMMBUGTI-UHFFFAOYSA-N
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Description

9,9-Bis(benzylsulfanyl)-9H-fluorene is an organic compound belonging to the class of fluorenes. This compound is characterized by the presence of two benzylsulfanyl groups attached to the 9th position of the fluorene core. Fluorenes are known for their rigid, planar structures and are widely used in various fields due to their unique photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(benzylsulfanyl)-9H-fluorene typically involves the reaction of 9H-fluorene with benzyl mercaptan in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction conditions include:

    Solvent: Toluene or dichloromethane

    Catalyst: Lewis acid such as aluminum chloride (AlCl3)

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the fluorene core. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature

    Reduction: LiAlH4, ether as solvent, reflux conditions

    Substitution: Halogens, nitric acid, sulfuric acid as catalyst, room temperature to 50°C

Major Products:

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or nitrated fluorenes

Scientific Research Applications

9,9-Bis(benzylsulfanyl)-9H-fluorene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties. It can be used in imaging and diagnostic applications.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to interact with biological macromolecules.

    Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of 9,9-Bis(benzylsulfanyl)-9H-fluorene is largely dependent on its interaction with molecular targets. The compound can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The benzylsulfanyl groups can undergo redox reactions, contributing to the compound’s antioxidant properties. Additionally, the fluorene core can participate in π-π stacking interactions, influencing its binding affinity to biological targets.

Comparison with Similar Compounds

    9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in the synthesis of polyimides and other high-performance polymers.

    9,9-Bis(4-methoxyphenyl)fluorene: Utilized in the development of hole-transport materials for perovskite solar cells.

    9,9-Bis(4-aminophenyl)fluorene: Employed in the synthesis of polyimides and other advanced materials.

Uniqueness: 9,9-Bis(benzylsulfanyl)-9H-fluorene stands out due to the presence of benzylsulfanyl groups, which impart unique redox properties and enhance its potential as an antioxidant. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable component in advanced material applications.

Properties

CAS No.

88362-97-4

Molecular Formula

C27H22S2

Molecular Weight

410.6 g/mol

IUPAC Name

9,9-bis(benzylsulfanyl)fluorene

InChI

InChI=1S/C27H22S2/c1-3-11-21(12-4-1)19-28-27(29-20-22-13-5-2-6-14-22)25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18H,19-20H2

InChI Key

AFDHOFXMMBUGTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2(C3=CC=CC=C3C4=CC=CC=C42)SCC5=CC=CC=C5

Origin of Product

United States

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